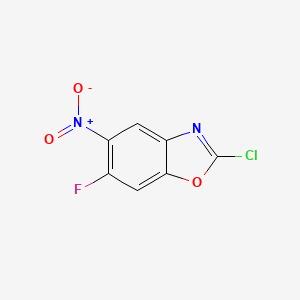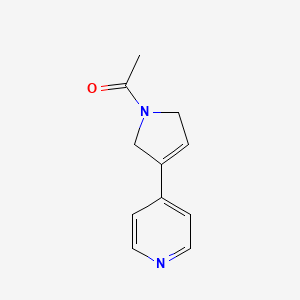
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 2,5-dihydro-1H-pyrrole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid and pyrrole-2-carboxylic acid, while reduction may produce more saturated pyridine and pyrrole derivatives.
Applications De Recherche Scientifique
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Pyridinyl)ethanone: This compound has a similar structure but lacks the pyrrole ring.
1-(4-Pyridinyl)ethanone: Similar to the above, but with the pyridine ring in a different position.
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds have a triazine ring instead of a pyrrole ring.
Uniqueness
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is unique due to its fused pyridine and pyrrole rings, which confer distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-(3-pyridin-4-yl-2,5-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-7-4-11(8-13)10-2-5-12-6-3-10/h2-6H,7-8H2,1H3 |
Clé InChI |
SOROVPPIXVXTOY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC=C(C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


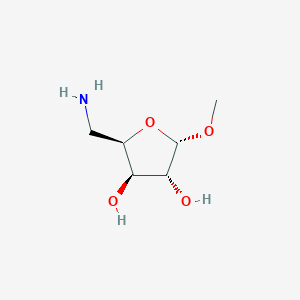
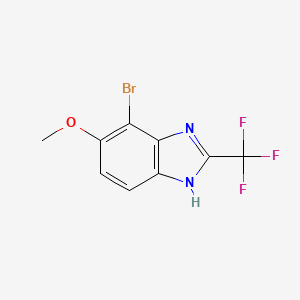
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
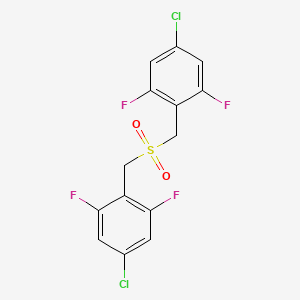
![2-Acetylbenzo[d]oxazole-6-carboxylic acid](/img/no-structure.png)
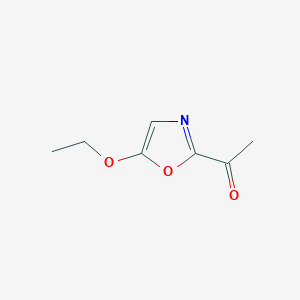
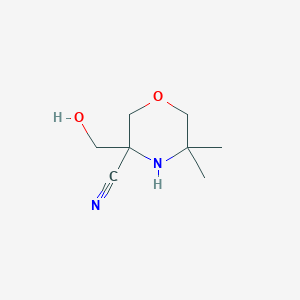


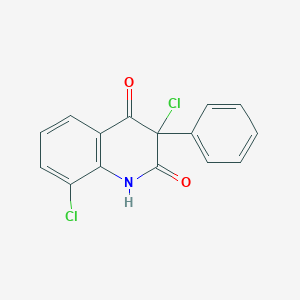
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
